![molecular formula C23H22F3N3O3 B1667491 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 870544-59-5](/img/structure/B1667491.png)

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea

Vue d'ensemble

Description

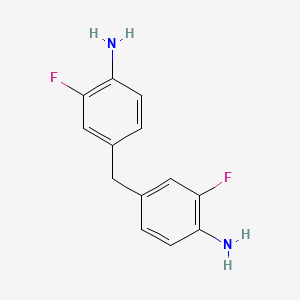

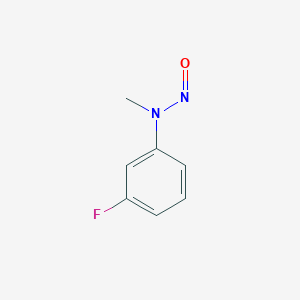

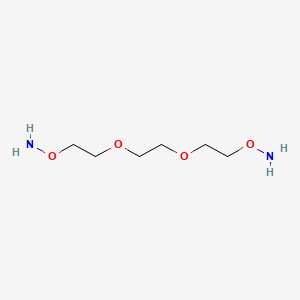

Molecular Structure Analysis

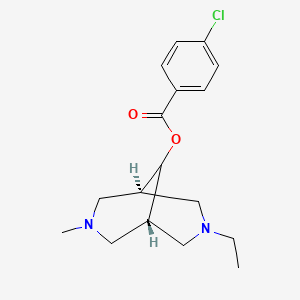

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring through an oxygen atom. The phenyl ring is substituted with a tert-butyl group. Another phenyl ring is attached to the pyridine ring through a urea linkage, and this phenyl ring is substituted with a trifluoromethoxy group.Applications De Recherche Scientifique

Antithrombotic Activity

BPTU has been shown to provide antithrombotic efficacy by acting as a P2Y1 antagonist. This application is significant in medical research for developing treatments that can prevent blood clots without increasing bleeding risk .

Gastrointestinal Tract Regulation

It can block the P2Y1 receptor located at the neuromuscular junction of the gastrointestinal tract, which is crucial for regulating gastrointestinal motility .

Unique Binding Site Interaction

BPTU interacts with a unique binding site on the outer surface of the P2Y1 receptor at its interface with lipids of the plasma membrane. This interaction is hydrophobic and involves aromatic and hydrophobic residues in helices I, II, and III .

Mécanisme D'action

Target of Action

The primary target of this compound is the P2Y1 receptor . The P2Y1 receptor is a type of purinergic receptor for ADP, and it plays a crucial role in platelet activation .

Mode of Action

This compound acts as a highly selective antagonist of the P2Y1 receptor . It binds to the P2Y1 receptor with a high affinity (Ki = 6 nM against 0.5 nM 2-MeS-ADP for human P2Y1 binding), while displaying much reduced or no affinity toward other P2Y family G-protein-coupled purinergic receptors .

Biochemical Pathways

By acting as an antagonist of the P2Y1 receptor, this compound inhibits the ADP-induced activation of platelets . This can affect the biochemical pathways involved in platelet aggregation and blood clot formation .

Pharmacokinetics

Pharmacokinetic studies reveal only moderate oral bioavailability in rats . The compound has a Tmax of 2 hours, a half-life (T1/2) of 1.43 hours, and a Cmax of 5.83 µM when delivered at a dose of 30 mg/kg with 10% cremophor:10% EtOH:80% H2O .

Result of Action

The compound effectively inhibits 2.5 µM ADP-induced platelet aggregation in vitro (IC50 = 2.1 µM using human platelet-rich plasma) and reduces FeCl2-induced carotid artery blood clot formation in anesthetized rats in vivo . It has much less effect toward prolonging cuticle and mesenteric bleeding time when compared to another P2Y12 antagonist, Clopidogrel .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO (100 mg/mL) suggests that it may be more effective in environments with certain solvent properties . Additionally, the compound’s stability may be affected by light and temperature, as it is recommended to be stored at 2-8°C and protected from light .

Propriétés

IUPAC Name |

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFLGPTXSIRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

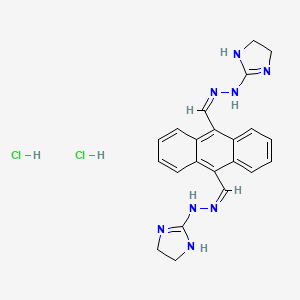

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.